Differential Drug-Likeness Parameters vs. Pyridine-3-sulfonamide Analog
Substituting the pyridine-3-sulfonamide head group for 5-bromo-thiophene-2-sulfonamide increases molecular weight (+83.91 g/mol), lipophilicity (+~1.4 XLogP3), and hydrogen-bond acceptor count (+1) relative to the closest congener N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide (CAS 1448072-83-0, PubChem CID 71802050) [1].
| Evidence Dimension | Key physicochemical properties |
|---|---|
| Target Compound Data | MW: 400.31 g/mol; HBA: 6; HBD: 0; TPSA: ~70.5 Ų; Rotatable bonds: 5; XLogP3: ~3.1 (estimated) |
| Comparator Or Baseline | Pyridine analog (CID 71802050): MW 316.4 g/mol; HBA 5; HBD 0; TPSA 62.7 Ų; Rotatable bonds 5; XLogP3 1.7 [1] |
| Quantified Difference | ΔMW: +83.9 g/mol; ΔHBA: +1; ΔTPSA: +~7.8 Ų; ΔXLogP3: +~1.4 |
| Conditions | Computed/estimated physicochemical properties (PubChem/ChemDraw) |
Why This Matters
The higher lipophilicity and additional heteroatom alters passive permeability and protein-binding characteristics, enabling fine-tuning of pharmacokinetics for CNS-penetrant or orally bioavailable kinase inhibitor programs.
- [1] PubChem. N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide, CID 71802050. Computed physicochemical properties. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/71802050. View Source
